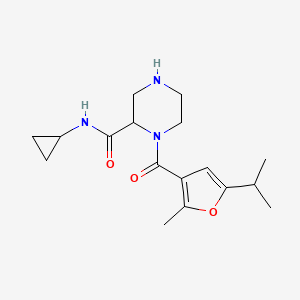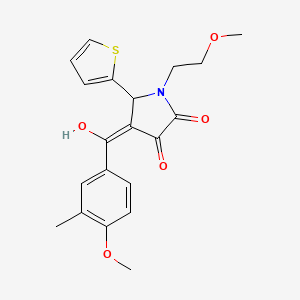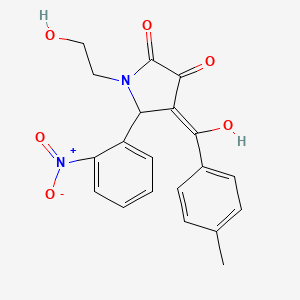![molecular formula C14H11N3O6 B5372029 methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate](/img/structure/B5372029.png)
methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate, also known as MNV, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNV is a synthetic compound that was first synthesized in the early 2000s, and since then, it has been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate is not fully understood, but it is believed to involve the intercalation of the compound between the base pairs of nucleic acids. This intercalation disrupts the structure of the nucleic acid, resulting in a change in fluorescence intensity. The exact mechanism of action of this compound is an area of active research.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments. However, it is important to note that this compound is a synthetic compound and should be handled with care. This compound has been shown to have a high binding affinity for nucleic acids, and it exhibits a strong fluorescence signal upon binding. This property makes this compound an ideal candidate for use in nucleic acid detection assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate is its high binding affinity for nucleic acids, which makes it an ideal candidate for use in nucleic acid detection assays. This compound is also relatively easy to synthesize, and it has been reported to have a high yield and purity. However, this compound does have some limitations. For example, this compound is a synthetic compound, and it may not accurately reflect the behavior of natural nucleic acids. Additionally, this compound may not be suitable for use in certain experimental conditions, such as in vivo studies.
Direcciones Futuras
There are many potential future directions for the study of methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate. One area of active research is the development of new and improved nucleic acid detection assays using this compound. Additionally, this compound could be used as a tool for studying the structure and function of nucleic acids. Finally, this compound could be used as a starting point for the development of new compounds with improved properties for use in scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has a high binding affinity for nucleic acids, and it exhibits a strong fluorescence signal upon binding, making it an ideal candidate for use in nucleic acid detection assays. The synthesis of this compound has been optimized to maximize yield and purity, and it has been reported to have a yield of up to 90%. This compound has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments. The exact mechanism of action of this compound is an area of active research, and there are many potential future directions for the study of this compound.
Métodos De Síntesis
The synthesis of methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate involves the reaction of 4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinecarbaldehyde with methyl 4-formylbenzoate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of this compound. The synthesis of this compound has been optimized to maximize yield and purity, and it has been reported to have a yield of up to 90%.
Aplicaciones Científicas De Investigación
Methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is as a fluorescent probe for the detection of nucleic acids. This compound has been shown to have a high binding affinity for nucleic acids, and it exhibits a strong fluorescence signal upon binding. This property makes this compound an ideal candidate for use in nucleic acid detection assays.
Propiedades
IUPAC Name |
methyl 4-[(Z)-2-(4-hydroxy-5-nitro-6-oxo-1H-pyrimidin-2-yl)ethenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6/c1-23-14(20)9-5-2-8(3-6-9)4-7-10-15-12(18)11(17(21)22)13(19)16-10/h2-7H,1H3,(H2,15,16,18,19)/b7-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLPNLRKWKRVDD-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5371947.png)
![3-[(isopropylamino)sulfonyl]-5-pyridin-3-ylbenzoic acid](/img/structure/B5371955.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B5371957.png)

![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5371971.png)
![(3S*,4S*)-1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5371974.png)






![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5372047.png)
![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(pyridin-2-ylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5372060.png)